molecular formula C12H13BrN2O B1532591 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 60869-95-6

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No. B1532591
CAS RN: 60869-95-6
M. Wt: 281.15 g/mol
InChI Key: QWLOLRJEKXVXBN-UHFFFAOYSA-N
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Description

The compound “3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic aromatic compound, a bromine atom, and a tetrahydropyran group, which is a type of ether .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring system, the bromine atom attached at the 3-position of the indazole, and the tetrahydropyran group attached at the 1-position of the indazole .


Chemical Reactions Analysis

As for its reactivity, the bromine atom could potentially be replaced by other groups in a substitution reaction, and the tetrahydropyran group could undergo reactions typical of ethers .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make it relatively heavy and possibly more reactive compared to compounds without a halogen .

Scientific Research Applications

Corrosion Inhibition

Research on heterocyclic diazoles, including compounds similar to 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, demonstrates their potential as corrosion inhibitors. These compounds show efficacy in reducing the corrosion of iron in acidic environments, with their electron-transfer resistance being significant in the presence of inhibitors (Babić-Samardžija et al., 2005).

Synthesis and Pharmaceutical Applications

Indazole derivatives, similar to the compound , are integral in pharmaceutical and agrochemical industries. A study on the direct C-3 arylation of indazole has revealed its importance in synthesizing structures related to pesticides and drug molecules. This process is crucial for developing new therapeutic agents (Ye et al., 2013).

Antimicrobial Properties

Compounds structurally related to 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole have been synthesized and tested for their antimicrobial activity. Studies show that these compounds exhibit potent antimicrobial effects, making them candidates for developing new antibiotics (Prakash et al., 2011).

Analgesic Properties

Research has also explored the analgesic properties of triazole derivatives, which are chemically related to the indazole compound. These studies demonstrate significant analgesic effects, suggesting their potential in pain management (Khanage et al., 2013).

Catalytic Applications

Studies have shown that palladium-catalyzed cyclization involving bromo-unsaturated ketones and arylhydrazines, forming structures like 1-aryl-1H-pyrazoles, can be essential in synthesizing N-heterocycles. These compounds have significant implications in catalysis and material science (Lee & Cho, 2012).

Electroluminescent Materials

Indazole and related compounds have been used to develop organic semiconductors for OLED devices. These studies contribute to the field of organic electronics, highlighting the potential of these compounds in developing new light-emitting materials (Salunke et al., 2016).

Energetic Materials Development

Indazole derivatives have been explored as precursors for energetic materials, demonstrating their utility in creating novel compounds with potential applications in defense and materials science (Zhao et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, such as in pharmaceuticals or materials science, and optimizing its synthesis .

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-12-9-5-1-2-6-10(9)15(14-12)11-7-3-4-8-16-11/h1-2,5-6,11H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLOLRJEKXVXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC=C3C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Synthesis routes and methods I

Procedure details

3,4-Dihydro-2H-pyran (0.232 mL, 2.54 mmol) and p-toluenesulfonic acid monohydrate (0.024 g, 0.127 mmol) were added to a solution of 3-bromo-1H-indazole (0.250 g, 1.269 mmol) in ethyl acetate (12.0 ml), and the mixture was heated at reflux for 48 h. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The aqueous phase was separated and extracted with ethyl acetate. The combined organic phases were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford an orange oil. This material was purified via column chromatography on silica gel (Biotage 25 g column. gradient elution with 0-25% ethyl acetate-hexane) to afford 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (0.350 g, 98%) as a colorless oil. MS (ESI, pos. ion) m/z 281, 283 [M+H]+.
Quantity
0.232 mL
Type
reactant
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-1H-indazole (500 mg) synthesized according to a method of the literature (V> Auwers, et al., J. Prakt. Chem., 1924, 314) in toluene (25 mL, manufactured by Wako Pure Chemical Industries, Ltd.), 3,4-dihydro-2H-pyrane (640 mg, manufactured by Tokyo Chemical Industry Co., Ltd.) and p-toluenesulfonic acid monohydrate (10 mg, manufactured by Wako Pure Chemical Industries, Ltd.) were added, and the mixture was heated for one hour at 80° C. The reaction solution was cooled to room temperature, and then a saturated aqueous solution of sodium hydrogen carbonate (10 mL) was added thereto. The mixture was extracted with ethyl acetate (3×20 mL), washed with brine (40 mL), and dried (MgSO4), and the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=9:1), to give 570 mg of the title compound. LC-MS: HPLC retention time 4.93 minutes, m/z 281 (M+H), condition B-1.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
640 mg
Type
reactant
Reaction Step Two
Quantity
10 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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